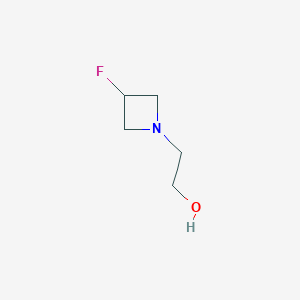

2-(3-Fluoroazetidin-1-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

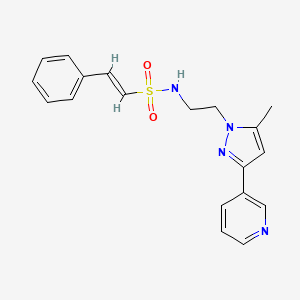

2-(3-Fluoroazetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C5H10FNO . It has an average mass of 119.137 Da and a monoisotopic mass of 119.074638 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, couldn’t be found from the web search results .Aplicaciones Científicas De Investigación

Process Development in Synthesis

- Synthesis of Voriconazole: This compound is used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The stereochemistry in the synthesis process is critical for its efficacy (Butters et al., 2001).

Antimicrobial and Antifungal Activity

- Substituted 6-Fluorobenzo[d]thiazole Amides: The compound plays a role in the synthesis of novel amides with significant antibacterial and antifungal activities (Pejchal et al., 2015).

- Novel Antibacterial Quinolone Derivatives: It's used in the development of quinolone derivatives with potent antibacterial activities against various bacteria strains (Kuramoto et al., 2003).

HIV-1 Attachment Inhibition

- 4-Fluoro-6-Azaindole Derivatives: This compound is integral in the creation of HIV-1 attachment inhibitors targeting the viral envelope protein gp120, demonstrating significant potential in HIV treatment (Regueiro-Ren et al., 2013).

Stereoselective Synthesis

- NK(1) Receptor Antagonist Aprepitant: It is used in the stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist with clinical applications in treating conditions like depression and anxiety (Brands et al., 2003).

Crystallography and Computational Analysis

- Molecular Orbital Study: This compound has been studied using computational methods for understanding molecular interactions and energy barriers in molecular systems (Gordon, 1969).

Cancer Research

- Selective Estrogen Receptor Degrader and Antagonist: It has been utilized in the development of compounds like AZD9833 for treating ER+ breast cancer (Scott et al., 2020).

Antibacterial and Antifungal Synthesis

- 3-Acetoxyazetidin-2-ones and 3-Hydroxyazetidin-2-ones: These derivatives show significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Walsh et al., 1996).

Propiedades

IUPAC Name |

2-(3-fluoroazetidin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-5-3-7(4-5)1-2-8/h5,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYHHTYEWQUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2,2-Trifluoro-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2687521.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)

![Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2687526.png)

![1-[4-(3-Bromobenzenesulfonyl)piperazin-1-yl]-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2687527.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2687539.png)